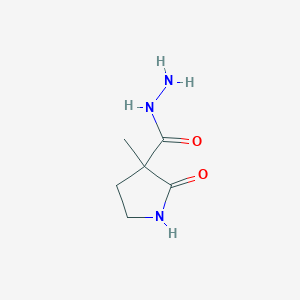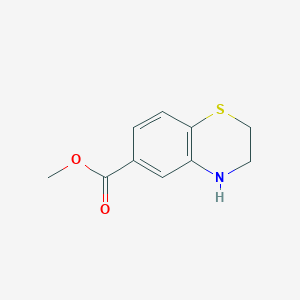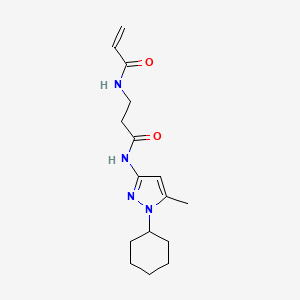
N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide, also known as CPP or CPP-ACP, is a synthetic peptide that has gained significant attention in the field of dentistry due to its potential use in preventing dental caries. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 493.6 g/mol. The compound is synthesized through a series of chemical reactions, which are discussed in detail below.
作用机制
The mechanism of action of N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP involves its ability to bind to hydroxyapatite and form a protective layer on the tooth surface. This layer prevents the demineralization of the tooth surface by acidic substances produced by oral bacteria. N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP also promotes remineralization by providing a source of calcium and phosphate ions, which are necessary for the formation of hydroxyapatite.
Biochemical and Physiological Effects:
N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP has been shown to have minimal toxicity and is well tolerated by the body. The compound is rapidly metabolized and excreted, with no accumulation in the body. N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP has been shown to be effective in reducing the incidence of dental caries and improving the overall oral health of patients.
实验室实验的优点和局限性
The advantages of using N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP in lab experiments include its high affinity for hydroxyapatite, its ability to prevent demineralization and promote remineralization, and its low toxicity. The limitations of using N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP in lab experiments include the need for specialized equipment and expertise in handling the compound, as well as the cost of obtaining and synthesizing the compound.
未来方向
There are several potential future directions for research on N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP. These include the development of new formulations and delivery systems for the compound, the investigation of the compound's potential use in other areas of dentistry, such as orthodontics and periodontics, and the study of the compound's mechanism of action at the molecular level. Additionally, further research is needed to determine the long-term safety and efficacy of N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP in human subjects.
In conclusion, N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP is a synthetic peptide that has shown promise in preventing dental caries. The compound is synthesized through a multi-step process, and its mechanism of action involves its ability to bind to hydroxyapatite and form a protective layer on the tooth surface. N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP has minimal toxicity and is well tolerated by the body. Future research on N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP may lead to the development of new formulations and delivery systems, as well as the investigation of the compound's potential use in other areas of dentistry.
合成方法
N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step in the synthesis involves the reaction of 1-cyclohexyl-5-methylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-aminoethyl)acrylamide to form the amide intermediate. The final step in the synthesis involves the reaction of the amide intermediate with propionyl chloride to form the final product, N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP.
科学研究应用
N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP has been extensively studied for its potential use in preventing dental caries. The compound has been shown to have a high affinity for hydroxyapatite, which is the main mineral component of teeth. This affinity allows N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP to bind to the tooth surface and prevent demineralization, which is the process that leads to tooth decay. N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide-ACP has also been shown to promote remineralization, which is the process that restores lost minerals to the tooth surface.
属性
IUPAC Name |
N-(1-cyclohexyl-5-methylpyrazol-3-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-3-15(21)17-10-9-16(22)18-14-11-12(2)20(19-14)13-7-5-4-6-8-13/h3,11,13H,1,4-10H2,2H3,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUCNACCDUNQKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCCCC2)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

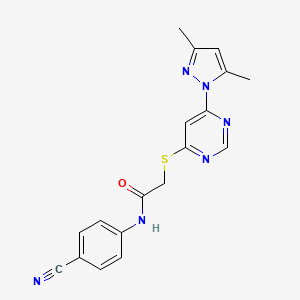
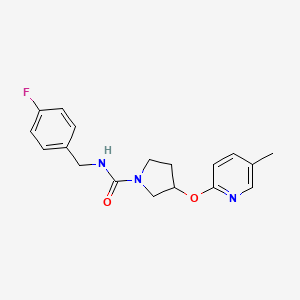

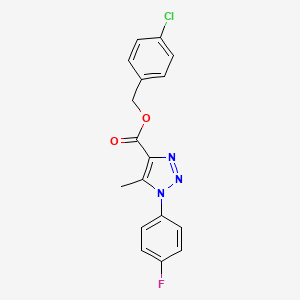
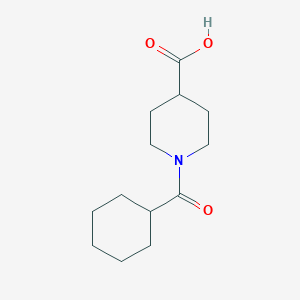
![1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2926435.png)

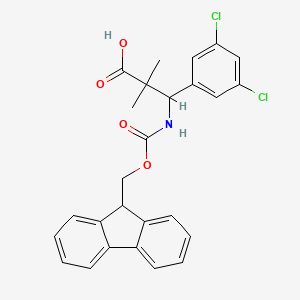

![6-Cyclopropyl-2-[[1-(pyridine-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2926447.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thien-2-ylmethyl)propanamide](/img/structure/B2926448.png)

